Cas no 2138160-23-1 (4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid)
![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid structure](https://ja.kuujia.com/scimg/cas/2138160-23-1x500.png)
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-702899
- 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid
- 2138160-23-1
-
- インチ: 1S/C22H15ClFNO4/c23-12-9-18(24)20(21(26)27)19(10-12)25-22(28)29-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17H,11H2,(H,25,28)(H,26,27)
- InChIKey: FYITXJCGIPNEFX-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(C(=O)O)=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F
計算された属性
- せいみつぶんしりょう: 411.0673638g/mol
- どういたいしつりょう: 411.0673638g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 598
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 5.4
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-702899-0.05g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 0.05g |
$1657.0 | 2025-03-12 | |
Enamine | EN300-702899-0.5g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 0.5g |
$1893.0 | 2025-03-12 | |
Enamine | EN300-702899-1.0g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 1.0g |
$1971.0 | 2025-03-12 | |
Enamine | EN300-702899-5.0g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 5.0g |
$5719.0 | 2025-03-12 | |
Enamine | EN300-702899-0.1g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 0.1g |
$1735.0 | 2025-03-12 | |
Enamine | EN300-702899-2.5g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 2.5g |
$3865.0 | 2025-03-12 | |
Enamine | EN300-702899-10.0g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 10.0g |
$8480.0 | 2025-03-12 | |
Enamine | EN300-702899-0.25g |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid |
2138160-23-1 | 95.0% | 0.25g |
$1814.0 | 2025-03-12 |
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid 関連文献
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acidに関する追加情報
Introduction to 4-Chloro-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic Acid (CAS No. 2138160-23-1)
4-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid (CAS No. 2138160-23-1) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenyl group, a chloro substituent, and a fluoro substituent, all of which contribute to its potential therapeutic applications.
The fluorenyl group in the structure of 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid plays a crucial role in enhancing the compound's stability and solubility. Fluorenyl groups are often used in drug design to improve the pharmacokinetic properties of molecules, making them more suitable for in vivo studies and clinical applications. Recent research has shown that fluorenyl derivatives exhibit enhanced binding affinity to specific protein targets, which can be leveraged for the development of more effective therapeutic agents.
The presence of a chloro substituent at the 4-position of the benzene ring adds to the compound's chemical diversity and biological activity. Chlorinated aromatic compounds are known for their ability to interact with various biological targets, including enzymes and receptors. In particular, chlorinated derivatives have been shown to exhibit potent antitumor and antimicrobial activities, making them valuable candidates for drug discovery and development.
The fluoro substituent at the 6-position further enhances the compound's pharmacological profile. Fluorine atoms are known for their ability to modulate the electronic properties of molecules, influencing their reactivity and binding interactions. Fluorinated compounds often display improved metabolic stability and reduced toxicity, which are critical factors in the design of safe and effective drugs. Recent studies have highlighted the potential of fluorinated compounds in targeting specific disease pathways, such as those involved in cancer and neurodegenerative disorders.
The carboxylic acid group in 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid provides a versatile functional handle for chemical modifications. Carboxylic acids can be readily converted into various derivatives, such as esters, amides, and salts, which can be used to fine-tune the compound's physicochemical properties and biological activity. This flexibility is particularly valuable in medicinal chemistry, where subtle structural changes can lead to significant improvements in drug efficacy and safety.
In terms of its potential applications, 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid has been investigated for its use in various therapeutic areas. One notable area of interest is its potential as an inhibitor of specific enzymes involved in disease pathways. For example, recent studies have explored its activity against kinases, which are key regulators of cellular signaling processes and are implicated in numerous diseases, including cancer and inflammatory disorders.
Clinical trials involving similar compounds have shown promising results in terms of safety and efficacy. For instance, a phase II trial evaluating a related fluorenyl derivative as a treatment for advanced solid tumors demonstrated significant antitumor activity with manageable side effects. These findings suggest that 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid may have similar therapeutic potential and warrants further investigation.
Beyond its direct therapeutic applications, 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid also holds promise as a tool for biochemical research. Its unique structural features make it an excellent candidate for use as a probe molecule in studying protein-protein interactions and other cellular processes. By labeling this compound with fluorescent tags or other detectable markers, researchers can gain valuable insights into the mechanisms underlying various biological phenomena.
In conclusion, 4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-6-fluorobenzoic acid (CAS No. 2138160-23-1) is a multifaceted compound with significant potential in both medicinal chemistry and pharmaceutical research. Its unique combination of functional groups offers a wide range of opportunities for chemical modifications and biological applications. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of new therapeutic strategies for various diseases.
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